![molecular formula C33H39N5O6 B2706702 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1350456-65-3](/img/structure/B2706702.png)

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

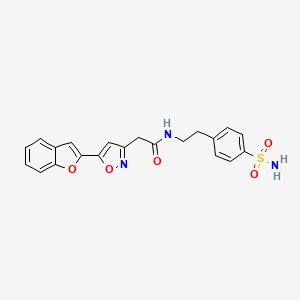

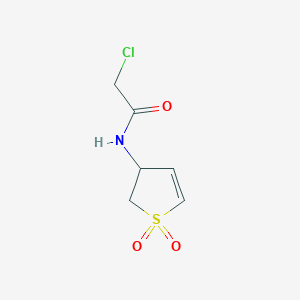

9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C33H39N5O6 and its molecular weight is 601.704. The purity is usually 95%.

BenchChem offers high-quality 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Fmoc-D-Val-Cit-PAB is a versatile peptide conjugate used in drug delivery, featuring a Val-Cit linker for controlled drug release and a PAB moiety for enhanced stability . In antibody-drug conjugates (ADCs), it serves as a sulfatase-cleavable linker, improving cytotoxicity against target cells while maintaining selectivity .

Controlled Drug Release

The Val-Cit sequence in Fmoc-D-Val-Cit-PAB provides a protease-cleavable linker, enabling controlled release of conjugated drugs at target sites .

Enhanced Stability

The PAB moiety in Fmoc-D-Val-Cit-PAB serves as a chelating agent for metal ions, enhancing the solubility and stability of the conjugate .

Facile Synthesis and Purification

The Fmoc group in Fmoc-D-Val-Cit-PAB serves as a protecting group that allows for facile synthesis and purification .

Targeted Drug Delivery Systems

Fmoc-D-Val-Cit-PAB shows great promise in targeted drug delivery systems, particularly in cancer therapy . It offers a versatile platform for the development of targeted drug delivery systems .

Superior Plasma Stability

Fmoc-D-Val-Cit-PAB has superior plasma stability comparable to that of non-cleavable linkers .

Cathepsin Cleavable Linker

Fmoc-D-Val-Cit-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADC). The Val-Cit is specifically cleaved by cathepsin B .

Bioconjugation

Fmoc-D-Val-Cit-PAB is used in bioconjugation, specifically in the construction of antibody drug conjugates (ADC & Bioconjugation) .

Wirkmechanismus

Target of Action

The primary target of the compound 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as Fmoc-D-Val-Cit-PAB, is the enzyme Cathepsin B . Cathepsin B is a protease enzyme that is predominantly located in the lysosome of cells .

Mode of Action

Fmoc-D-Val-Cit-PAB interacts with its target, Cathepsin B, through a process known as proteolytic cleavage . The Val-Cit sequence in the compound is specifically designed to be a substrate for Cathepsin B . Upon internalization into the cell and transport to the lysosome, the Val-Cit sequence is cleaved by Cathepsin B, which triggers the release of the attached payload inside the target cell .

Biochemical Pathways

The cleavage of Fmoc-D-Val-Cit-PAB by Cathepsin B is a critical step in the mechanism of action of this compound . This process is part of the larger biochemical pathway of protein degradation that occurs within the lysosome. The cleavage of the compound results in the release of the attached payload, which can then exert its effects within the cell .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-D-Val-Cit-PAB are influenced by its design as a cleavable linker . The compound is stable in the circulation, which enhances its bioavailability . Once internalized into the cell, the compound is transported to the lysosome where it is cleaved by Cathepsin B . This process ensures that the payload is released only within the target cell, thereby enhancing the specificity and efficacy of the compound .

Result of Action

The cleavage of Fmoc-D-Val-Cit-PAB by Cathepsin B results in the release of the attached payload within the target cell . The specific effects at the molecular and cellular level depend on the nature of the payload. For instance, if the payload is a cytotoxic drug, its release within the cell can lead to cell death .

Action Environment

The action of Fmoc-D-Val-Cit-PAB is influenced by the environment within the cell . The compound is stable in the extracellular environment and in the circulation, but it is cleaved within the lysosome . This specificity is due to the presence of Cathepsin B in the lysosome . Therefore, the intracellular environment, particularly the presence and activity of lysosomal enzymes, plays a crucial role in the action, efficacy, and stability of Fmoc-D-Val-Cit-PAB .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-URLMMPGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)

![ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)